REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].C(Cl)CCl.[CH:11]1[CH:12]=[CH:13][C:14]2[N:19](O)N=[N:17][C:15]=2[CH:16]=1.NCC1C=CC=CN=1>C1COCC1>[N:17]1[CH:13]=[CH:12][CH:11]=[CH:16][C:15]=1[CH2:14][NH:19][C:1](=[O:6])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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4.5 mL
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Type
|
reactant
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Smiles
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C(CCC)(=O)O
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Name
|
|
Quantity
|
11.2 g
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Type
|
reactant
|
Smiles
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C(CCl)Cl
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Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
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NCC1=NC=CC=C1
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Type
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CUSTOM
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Details
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The mixture was stirred for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
to stir for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
then quenched with water (100 mL)
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CNC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.82 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |